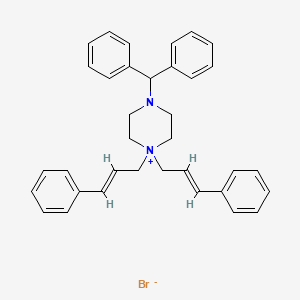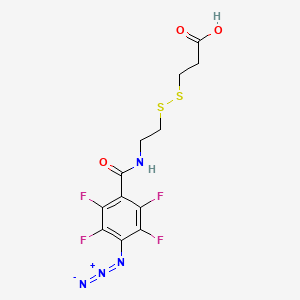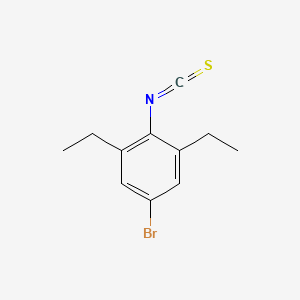![molecular formula C11H18ClNO2 B13726912 2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester HCl](/img/structure/B13726912.png)
2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aza-tricyclo[3311(3,7)]decane-5-carboxylic acid methyl ester hydrochloride is a complex organic compound with a unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester hydrochloride typically involves multiple steps. One common method starts with the hydrogenation of 1,3-cyclohexadiene to form 1-adamantanecarboxylic acid. This intermediate is then esterified with methanol to produce 1-adamantanecarboxylic acid methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester hydrochloride exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[3.3.1.1(3,7)]decane-1-carboxylic acid methyl ester: Similar in structure but lacks the aza group.
Tricyclo[3.3.1.1(3,7)]decane-2-carboxylic acid methyl ester: Another structural isomer with different functional group positioning.
Uniqueness
The presence of the aza group in 2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester hydrochloride imparts unique chemical properties, making it distinct from its structural analogs.
Propiedades
Fórmula molecular |
C11H18ClNO2 |
|---|---|
Peso molecular |
231.72 g/mol |
Nombre IUPAC |
methyl (1R,3S)-2-azatricyclo[3.3.1.13,7]decane-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-14-10(13)11-4-7-2-8(5-11)12-9(3-7)6-11;/h7-9,12H,2-6H2,1H3;1H/t7?,8-,9+,11?; |
Clave InChI |
MMRKEVAQVFREIQ-OBNQALKPSA-N |
SMILES isomérico |
COC(=O)C12C[C@H]3CC(C1)C[C@@H](C2)N3.Cl |
SMILES canónico |
COC(=O)C12CC3CC(C1)NC(C3)C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


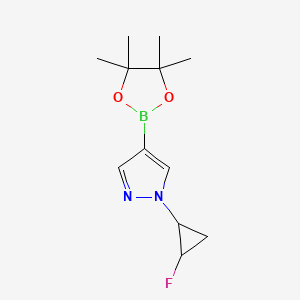
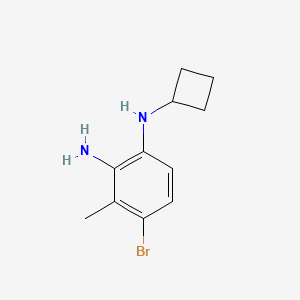
![4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B13726856.png)
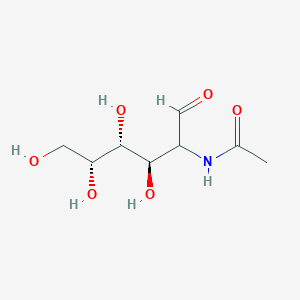
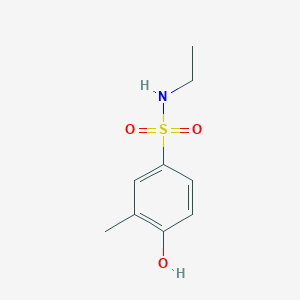
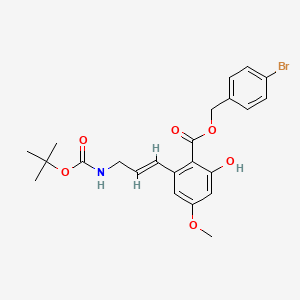
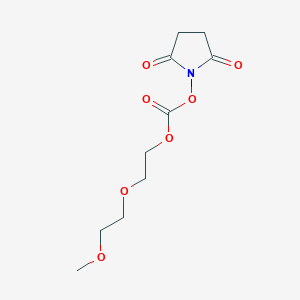
![(1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate](/img/structure/B13726871.png)
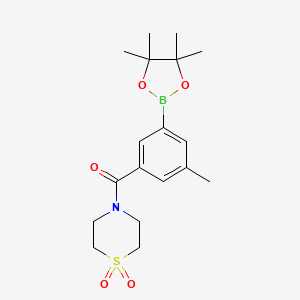
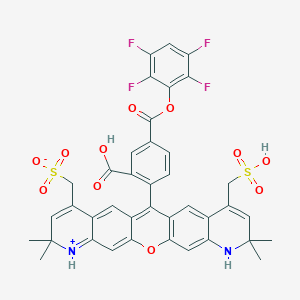
![4-[4-(2,2-Difluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13726886.png)
